molecular formula C26H21N3O4 B10875021 4-[3-(2-Hydroxy-5-nitrophenyl)-1-(4-methylphenyl)-2-propenylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-[3-(2-Hydroxy-5-nitrophenyl)-1-(4-methylphenyl)-2-propenylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10875021
M. Wt: 439.5 g/mol
InChI Key: ZIZQJDWOFVLIMI-LJSCERKKSA-N
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Description

This compound, often referred to as HNPP , belongs to the class of pyrazolones . Its intricate structure combines aromatic rings, nitro groups, and a pyrazolone core. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

HNPP participates in various reactions:

    Oxidation: It can be oxidized to form a corresponding nitroso compound.

    Reduction: Reduction of the nitro group yields the corresponding amino compound.

    Substitution: Halogenation or other substitution reactions occur at the aromatic positions.

    Common Reagents: Sodium borohydride (for reduction), bromine (for halogenation), and strong acids (for cyclization).

    Major Products: The reduced amino derivative and halogenated derivatives are significant products.

Scientific Research Applications

HNPP’s versatility extends across disciplines:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

    Medicine: Explored for anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Employed in dye synthesis and materials science.

Mechanism of Action

    Molecular Targets: HNPP interacts with enzymes, receptors, or cellular components.

    Pathways: It modulates signaling pathways (e.g., MAPK, NF-κB) involved in inflammation and cell survival.

Comparison with Similar Compounds

    Uniqueness: HNPP’s combination of nitro, phenyl, and pyrazolone moieties sets it apart.

    Similar Compounds: Other pyrazolones like and share structural features.

Properties

Molecular Formula

C26H21N3O4

Molecular Weight

439.5 g/mol

IUPAC Name

(4E)-4-[(E)-3-(2-hydroxy-5-nitrophenyl)-1-(4-methylphenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C26H21N3O4/c1-17-8-10-19(11-9-17)23(14-12-20-16-22(29(32)33)13-15-24(20)30)25-18(2)27-28(26(25)31)21-6-4-3-5-7-21/h3-16,30H,1-2H3/b14-12+,25-23+

InChI Key

ZIZQJDWOFVLIMI-LJSCERKKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)/C=C/C4=C(C=CC(=C4)[N+](=O)[O-])O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(=NN(C2=O)C3=CC=CC=C3)C)C=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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